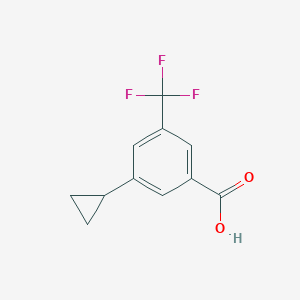

3-Cyclopropyl-5-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyclopropyl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c12-11(13,14)9-4-7(6-1-2-6)3-8(5-9)10(15)16/h3-6H,1-2H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUAKCHOCKVFPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Cyclopropyl-5-(trifluoromethyl)benzoic Acid: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-cyclopropyl-5-(trifluoromethyl)benzoic acid, a pivotal structural motif in contemporary medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and strategic applications of this compound, underpinned by field-proven insights and authoritative references.

Introduction: The Strategic Importance of the 3-Cyclopropyl-5-(trifluoromethyl)benzoic Acid Scaffold

In the landscape of modern drug discovery, the strategic incorporation of specific chemical moieties can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The 3-cyclopropyl-5-(trifluoromethyl)benzoic acid scaffold has emerged as a particularly valuable building block due to the synergistic effects of its constituent groups. The cyclopropyl ring, a small, strained carbocycle, often enhances metabolic stability, increases potency, and improves ligand binding efficiency by introducing conformational rigidity.[1][2][3][4][5] Concurrently, the trifluoromethyl group, a potent electron-withdrawing moiety, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[6][7][8][9][10] This unique combination of properties makes 3-cyclopropyl-5-(trifluoromethyl)benzoic acid an attractive starting point for the development of novel therapeutics across various disease areas, including oncology and inflammatory conditions.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 3-cyclopropyl-5-(trifluoromethyl)benzoic acid is fundamental to its effective application in drug design and synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉F₃O₂ | N/A |

| Molecular Weight | 230.19 g/mol | N/A |

| IUPAC Name | 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid | N/A |

| CAS Number | 1588908-99-9 | N/A |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available. Predicted to be a crystalline solid at room temperature. | N/A |

| LogP (Predicted) | ~3.5 | N/A |

| pKa (Predicted) | ~3.8 | N/A |

Synthesis and Characterization

The synthesis of 3-cyclopropyl-5-(trifluoromethyl)benzoic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance, making it a preferred method in medicinal chemistry.

Proposed Synthetic Pathway

The most plausible synthetic route involves the coupling of a commercially available aryl bromide with cyclopropylboronic acid.

Detailed Experimental Protocol (Prophetic)

This protocol is a well-established procedure for Suzuki-Miyaura couplings and is expected to be highly effective for the target synthesis.

Materials:

-

3-Bromo-5-(trifluoromethyl)benzoic acid (1.0 eq)[11][12][13][14][15][16][17]

-

Cyclopropylboronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

Potassium carbonate (3.0 eq)

-

Toluene

-

Water

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask, add 3-bromo-5-(trifluoromethyl)benzoic acid, cyclopropylboronic acid, and potassium carbonate.

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Add toluene and water (typically a 4:1 to 10:1 ratio).

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-cyclopropyl-5-(trifluoromethyl)benzoic acid.

Predicted Analytical Characterization Data

¹H NMR (400 MHz, CDCl₃):

-

δ 10.0-12.0 (s, 1H): Carboxylic acid proton (-COOH). This proton is acidic and its chemical shift can be concentration-dependent.

-

δ 8.1-8.3 (m, 2H): Aromatic protons ortho to the carboxylic acid group.

-

δ 7.7-7.9 (m, 1H): Aromatic proton para to the carboxylic acid group.

-

δ 1.9-2.1 (m, 1H): Methine proton of the cyclopropyl group.

-

δ 1.0-1.2 (m, 2H): Methylene protons of the cyclopropyl group.

-

δ 0.8-1.0 (m, 2H): Methylene protons of the cyclopropyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 170-175: Carboxylic acid carbonyl carbon.

-

δ 145-150: Aromatic carbon attached to the cyclopropyl group.

-

δ 130-135 (q, J ≈ 33 Hz): Aromatic carbon attached to the trifluoromethyl group.

-

δ 120-130: Other aromatic carbons.

-

δ 123.5 (q, J ≈ 272 Hz): Trifluoromethyl carbon.

-

δ 15-20: Methine carbon of the cyclopropyl group.

-

δ 5-10: Methylene carbons of the cyclopropyl group.

¹⁹F NMR (376 MHz, CDCl₃):

Infrared (IR) Spectroscopy (KBr Pellet):

-

3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, indicative of hydrogen bonding.[20][21][22][23][24]

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~3000 cm⁻¹: Cyclopropyl C-H stretching.

-

1710-1680 cm⁻¹ (strong): C=O stretching of the carboxylic acid.[20][21]

-

1600-1450 cm⁻¹: Aromatic C=C stretching.

-

1300-1100 cm⁻¹ (strong): C-F stretching of the trifluoromethyl group.

Mass Spectrometry (Electron Ionization - EI):

-

m/z 230: Molecular ion peak [M]⁺.

-

m/z 213: Loss of OH radical [M-OH]⁺.

-

m/z 185: Loss of COOH radical [M-COOH]⁺.

-

m/z 161: Further fragmentation.

-

m/z 77: Phenyl fragment (less likely due to substitution).

The fragmentation pattern of benzoic acids is well-documented and typically involves the loss of the hydroxyl or the entire carboxyl group.[25][26][27][28]

Applications in Drug Discovery and Medicinal Chemistry

The 3-cyclopropyl-5-(trifluoromethyl)benzoic acid scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of inhibitors for various biological targets. Its derivatives have shown promise in several therapeutic areas.

Kinase Inhibition in Oncology

Derivatives of this benzoic acid have been explored as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[29][30][31][32] The cyclopropyl group can occupy a hydrophobic pocket in the kinase domain, while the trifluoromethyl group can enhance binding affinity through favorable interactions.

Modulation of Inflammatory Pathways

Compounds incorporating this scaffold have also been investigated for their anti-inflammatory properties. For instance, they have been used in the development of antagonists for the EP4 receptor, a prostaglandin E2 receptor involved in pain and inflammation. Additionally, related structures have shown potential in mitigating fibrosis by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is a key driver of fibrotic diseases.[33][34][35][36][37]

Conclusion: A Versatile Tool for Future Drug Development

3-Cyclopropyl-5-(trifluoromethyl)benzoic acid represents a powerful and versatile building block for the synthesis of novel drug candidates. Its unique structural features provide a solid foundation for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles of lead compounds. The synthetic accessibility and the profound impact of its constituent moieties on biological activity ensure that this scaffold will continue to be a valuable asset in the arsenal of medicinal chemists for the foreseeable future.

References

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

The Open Rheumatology Journal. The Role of TGF-β Receptors in Fibrosis. Available from: [Link]

-

National Institutes of Health. (2011). TGF-β signaling in fibrosis. Available from: [Link]

-

MDPI. (2021, July 15). TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment. Available from: [Link]

-

Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available from: [Link]

-

Wechem. (2026, January 18). The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Frontiers. (2025, September 3). The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment. Available from: [Link]

-

Wikipedia. Trifluoromethyl group. Available from: [Link]

-

Frontiers. (2020, November 16). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Available from: [Link]

-

FEBS Press. (2021, May 19). TGF‐β as a driver of fibrosis: physiological roles and therapeutic opportunities. Available from: [Link]

-

National Institutes of Health. VEGFA-VEGFR2 signaling | Pathway. Available from: [Link]

-

Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups. Available from: [Link]

-

Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Available from: [Link]

-

National Institutes of Health. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Available from: [Link]

-

National Institutes of Health. (2023, March 28). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Available from: [Link]

-

National Institutes of Health. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

-

Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Available from: [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available from: [Link]

-

Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]

-

Cusabio. VEGF Signaling Pathway. Available from: [Link]

-

Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Available from: [Link]

-

Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Available from: [Link]

-

ResearchGate. EI Mass spectrum of the TMS derivative of benzoic acid (24).. Available from: [Link]

-

ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. Available from: [Link]

-

Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.. Available from: [Link]

-

University of Calgary. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

-

University of Regensburg. Copies of 1H, 13C, 19F NMR spectra. Available from: [Link]

-

ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. Available from: [Link]

-

Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Michigan State University. Infrared Spectrometry. Available from: [Link]

-

ResearchGate. The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of.... Available from: [Link]

-

ResearchGate. SUPPORTING INFORMATION. Available from: [Link]

-

Harvard University. The Suzuki Reaction - Chem 115 Myers. Available from: [Link]

-

CORE. Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha. Available from: [Link]

- Google Patents. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- Google Patents. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

PubChemLite. 3-bromo-5-(trifluoromethyl)benzoic acid (C8H4BrF3O2). Available from: [Link]

-

PubChem. 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788. Available from: [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Available from: [Link]

-

Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available from: [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scientificupdate.com [scientificupdate.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 11. labproinc.com [labproinc.com]

- 12. 3-Bromo-5-(trifluoromethyl)benzoic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 13. 3-bromo-5-(trifluoromethyl)benzoic acid | 328-67-6 [sigmaaldrich.com]

- 14. chemimpex.com [chemimpex.com]

- 15. chemimpex.com [chemimpex.com]

- 16. PubChemLite - 3-bromo-5-(trifluoromethyl)benzoic acid (C8H4BrF3O2) [pubchemlite.lcsb.uni.lu]

- 17. 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. beilstein-journals.org [beilstein-journals.org]

- 20. elearning.uniroma1.it [elearning.uniroma1.it]

- 21. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. Infrared Spectrometry [www2.chemistry.msu.edu]

- 23. researchgate.net [researchgate.net]

- 24. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 25. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. geo.fu-berlin.de [geo.fu-berlin.de]

- 28. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 29. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 30. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. assaygenie.com [assaygenie.com]

- 32. cusabio.com [cusabio.com]

- 33. The Role of TGF-β Receptors in Fibrosis [openrheumatologyjournal.com]

- 34. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]

- 37. pliantrx.com [pliantrx.com]

Technical Monograph: 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid

Structural Characterization, Synthetic Architecture, and Medicinal Chemistry Utility

Executive Summary

3-Cyclopropyl-5-(trifluoromethyl)benzoic acid (CAS: 1588908-99-9) represents a high-value pharmacophore scaffold in modern drug discovery. It functions as a strategic "linker" motif that combines the metabolic stability and lipophilicity of the trifluoromethyl group with the unique steric and electronic properties of the cyclopropyl ring. This guide details the physicochemical profile, optimized synthetic routes, and structure-activity relationship (SAR) logic for researchers utilizing this moiety in kinase inhibitors, GPCR ligands, and biaryl-based therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This molecule is characterized by a 3,5-disubstitution pattern on a benzoic acid core, creating a "push-pull" electronic environment that is highly desirable for fine-tuning the pKa of the carboxylic acid and the electron density of the aromatic ring.

Table 1: Core Physicochemical Data

| Property | Value / Description | Significance in Drug Design |

| CAS Number | 1588908-99-9 | Unique identifier for procurement/indexing.[1] |

| Molecular Formula | C₁₁H₉F₃O₂ | -- |

| Molecular Weight | 230.18 g/mol | Low MW allows for "fragment-based" growth. |

| cLogP | ~3.3 | Moderate lipophilicity; ensures membrane permeability. |

| pKa (Predicted) | 3.6 – 3.8 | The electron-withdrawing -CF₃ lowers pKa relative to benzoic acid (4.2), increasing acidity. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Favorable for CNS penetration and oral bioavailability. |

| Electronic Character | Amphipathic Electronic | -CF₃ is strongly electron-withdrawing ( |

Synthetic Architecture & Optimization

The primary challenge in synthesizing this scaffold is the efficient installation of the cyclopropyl group onto the electron-deficient aryl ring without inducing protodeboronation of the boron reagent.

Retrosynthetic Logic (Graphviz)

The following diagram outlines the convergent synthetic pathway, highlighting the critical Suzuki-Miyaura coupling step.

Figure 1: Palladium-catalyzed cross-coupling workflow for the installation of the cyclopropyl moiety.

Optimized Experimental Protocol

Objective: Synthesis of 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid via Suzuki-Miyaura Coupling.

Reagents:

-

Substrate: 3-Bromo-5-(trifluoromethyl)benzoic acid (1.0 eq)

-

Coupling Partner: Cyclopropylboronic acid (1.5 eq)

-

Catalyst: Pd(dppf)Cl₂ • CH₂Cl₂ (0.05 eq)

-

Base: Potassium Phosphate (K₃PO₄), tribasic, anhydrous (3.0 eq)

-

Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under a stream of Argon, charge a reaction vial with the aryl bromide substrate, cyclopropylboronic acid, and K₃PO₄.

-

Catalyst Addition: Add the Palladium catalyst last to minimize oxidation. Seal the vial with a septum.

-

Solvation: Degas the Toluene/Water mixture via sparging with Argon for 15 minutes. Inject the solvent mixture into the vial.

-

Reaction: Heat the mixture to 100°C for 16–24 hours. Note: Vigorous stirring is essential due to the biphasic nature of the solvent.

-

Quench & Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylic acid). Extract with Ethyl Acetate (3x).

-

Purification: Dry organic layers over MgSO₄. Concentrate in vacuo.[2] Purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient with 1% Acetic Acid additive).

Critical Troubleshooting (Self-Validating Steps):

-

Issue: Low yield due to protodeboronation (cyclopropyl ring falling off the boron before coupling).

-

Solution: Switch to Potassium Cyclopropyltrifluoroborate instead of the boronic acid. Trifluoroborates release the active boronic acid slowly, maintaining a low steady-state concentration that favors cross-coupling over decomposition [1].

Medicinal Chemistry Utility: The "Why"

This scaffold is not merely a structural spacer; it is a functional tool for modulating drug-like properties.[3][2][4][5]

The "Magic Methyl" Alternative

The cyclopropyl group is often used as a bioisostere for an isopropyl group or a "super-methyl." Unlike a standard alkyl chain, the cyclopropyl ring possesses significant

Electronic Modulation (SAR Logic)

Figure 2: Structure-Activity Relationship (SAR) dissection of the scaffold.

-

Lipophilicity Tuning: The -CF₃ group boosts LogP, aiding membrane permeability.

-

Metabolic Blocking: The 3,5-substitution pattern blocks the most reactive sites on the phenyl ring, preventing rapid oxidative clearance by CYP450 enzymes.

-

Conformational Restriction: The cyclopropyl group is rigid.[6][4] When this acid is coupled to an amine, the cyclopropyl group can lock the biaryl system into a specific twist angle, potentially improving selectivity for kinase pockets [3].

References

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[6][2][4][7] Journal of Medicinal Chemistry. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Fluorochem. (2024). Product Analysis: 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid (CAS 1588908-99-9).[1][8] Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy (2-(Trifluoromethyl)cyclopropyl)benzene [smolecule.com]

- 8. Editor - Resources Browser [kmglobalconsult.com]

3-Cyclopropyl-5-(trifluoromethyl)benzoic Acid: A Medicinal Chemistry Monograph

Part 1: Structural Identity & Cheminformatics

3-Cyclopropyl-5-(trifluoromethyl)benzoic acid is a high-value fluorinated building block used in the optimization of lead compounds for oncology and immunology. It combines the metabolic stability of the trifluoromethyl group with the conformational rigidity of the cyclopropyl moiety, offering a distinct vector for structure-activity relationship (SAR) exploration.

Core Identifiers

| Identifier Type | Value |

| Common Name | 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid |

| CAS Registry Number | 1588908-99-9 |

| Canonical SMILES | O=C(O)C1=CC(C2CC2)=CC(C(F)(F)F)=C1 |

| InChI Key | KSUAKCHOCKVFPK-UHFFFAOYSA-N |

| Molecular Formula | C₁₁H₉F₃O₂ |

| Molecular Weight | 230.18 g/mol |

Physicochemical Profile

The following data represents consensus values derived from computational prediction and experimental surrogates.

| Property | Value | Medicinal Chemistry Implication |

| cLogP | 3.29 | Moderate lipophilicity; suitable for orally bioavailable drugs (Lipinski compliant). |

| TPSA | 37.30 Ų | High membrane permeability potential; well below the 140 Ų threshold. |

| H-Bond Donors | 1 | Carboxylic acid proton; modifiable via amide coupling. |

| H-Bond Acceptors | 4 | Includes fluorine atoms which act as weak acceptors. |

| Rotatable Bonds | 2 | Low flexibility aids in entropy-favored binding events. |

Part 2: Synthetic Retro-Analysis & Methodology

The synthesis of 3-cyclopropyl-5-(trifluoromethyl)benzoic acid is best approached via Palladium-catalyzed Suzuki-Miyaura cross-coupling . This route is preferred over direct trifluoromethylation or cyclopropanation due to the commercial availability of the aryl bromide precursor and the mild conditions required to preserve the carboxylic acid (or its ester).

Retrosynthetic Logic

The target molecule is disconnected at the C(sp²)–C(sp³) bond between the aromatic ring and the cyclopropyl group.

-

Target: 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid.[1][2]

-

Disconnection: Aryl-Cyclopropyl bond.

-

Synthons: 3-Bromo-5-(trifluoromethyl)benzoic acid (Electrophile) + Cyclopropylboronic acid (Nucleophile).

Reaction Workflow Visualization

The following diagram outlines the catalytic cycle and reagents required for the synthesis.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling synthesis of the target compound.

Detailed Experimental Protocol

Objective: Synthesis of 3-cyclopropyl-5-(trifluoromethyl)benzoic acid from 3-bromo-5-(trifluoromethyl)benzoic acid.

Reagents:

-

3-Bromo-5-(trifluoromethyl)benzoic acid (1.0 equiv)

-

Cyclopropylboronic acid (1.5 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Toluene/Water (3:1 ratio)

Step-by-Step Procedure:

-

Setup: In a nitrogen-purged reaction vial, dissolve 3-bromo-5-(trifluoromethyl)benzoic acid (269 mg, 1.0 mmol) in Toluene (3 mL).

-

Addition: Add cyclopropylboronic acid (129 mg, 1.5 mmol), K₃PO₄ (636 mg, 3.0 mmol), and water (1 mL). Degas the mixture by bubbling nitrogen for 5 minutes.

-

Catalysis: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol). Seal the vial immediately.

-

Reaction: Heat the mixture to 95°C for 16 hours with vigorous stirring.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate (10 mL) and acidify to pH ~3 with 1N HCl (careful of gas evolution).

-

Extraction: Separate the organic layer.[3] Extract the aqueous layer twice with ethyl acetate. Combine organic phases, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: The crude residue is purified via flash column chromatography (SiO₂, Hexanes:EtOAc gradient 90:10 to 70:30) to yield the title compound as a white solid.[4]

Part 3: Medicinal Chemistry Applications[2][6][7][8][9][10][11]

Rational Design & Bioisosterism

This compound serves as a critical "fragment" in modern drug design, specifically for Fragment-Based Drug Discovery (FBDD) .

-

The Cyclopropyl "Kink":

-

Unlike an isopropyl group (which rotates freely) or a phenyl ring (which is planar and bulky), the cyclopropyl group is rigid and semi-planar. It projects the substituent at a specific angle (~60° relative to the ring plane), often fitting into hydrophobic pockets where larger alkyl groups fail due to steric clash.

-

Metabolic Stability: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to acyclic alkyls (~98 kcal/mol), making them resistant to Cytochrome P450 oxidation.

-

-

The Trifluoromethyl Anchor:

-

Lipophilicity Boost: The -CF₃ group significantly increases LogP, aiding in blood-brain barrier (BBB) penetration for CNS targets.

-

Metabolic Blocking: Placing -CF₃ at the meta position blocks metabolic attack at that site and electronically deactivates the ring, preventing oxidation at the remaining positions.

-

SAR Decision Logic

When to use this building block?

Figure 2: Decision tree for incorporating the 3-cyclopropyl-5-(trifluoromethyl)phenyl motif.

References

-

KM Global Consulting . (n.d.). 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid - Catalog. KM Global Consulting. Retrieved February 18, 2026, from [Link]

-

MDPI . (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Retrieved February 18, 2026, from [Link]

-

Organic Chemistry Portal . (2021). Trifluoromethylation of Benzoic Acids. Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

Sources

Technical Monograph: 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid

[1]

Executive Summary & Identity

3-Cyclopropyl-5-(trifluoromethyl)benzoic acid is a specialized disubstituted benzoic acid building block used in the optimization of lead compounds for drug discovery. It functions as a lipophilic, conformationally restricted bioisostere, often replacing tert-butyl or isopropyl groups to improve metabolic stability (via the

Chemical Identity

| Parameter | Detail |

| Chemical Name | 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid |

| CAS Registry Number | 1588908-99-9 |

| Molecular Formula | |

| Molecular Weight | 230.18 g/mol |

| Primary Precursor CID | (3-Bromo-5-(trifluoromethyl)benzoic acid) |

| Predicted LogP | ~3.4 - 3.7 (High Lipophilicity) |

| pKa (Acid) | ~3.7 - 3.9 (Acidified by |

Note on Availability: While the specific CAS 1588908-99-9 is available through specialized catalogs (e.g., Alchimica, Enamine), researchers frequently synthesize this compound de novo from the widely available bromide precursor (PubChem CID 11086788) due to cost-efficiency and stability concerns of the boronic acid intermediate.

Synthetic Architecture

The most robust route to 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid is the Suzuki-Miyaura Cross-Coupling of 3-bromo-5-(trifluoromethyl)benzoic acid with cyclopropylboronic acid.

Protocol Design & Causality

Direct coupling on the free acid is possible but often results in lower yields due to catalyst poisoning by the carboxylate. A self-validating protocol involves esterification, coupling, and hydrolysis.

Step 1: Esterification (Protection)

-

Reagents: 3-Bromo-5-(trifluoromethyl)benzoic acid, MeOH,

(cat). -

Rationale: Masks the acidic proton to prevent palladium deactivation.

Step 2: Suzuki-Miyaura Coupling (The Critical Step)

-

Reagents: Aryl Bromide (Ester), Cyclopropylboronic acid (1.5 equiv).

-

Catalyst:

or -

Base:

(anhydrous preferred). -

Solvent: Toluene/Water (10:1).

-

Technical Insight: Cyclopropylboronic acids are prone to protodeboronation (C-B bond cleavage by water/proton source before coupling). Using a hindered ligand like SPhos or dppf and controlling water content is critical for success.

Step 3: Saponification (Deprotection)

-

Reagents: LiOH, THF/Water.

-

Rationale: Mild hydrolysis restores the carboxylic acid without affecting the trifluoromethyl group.

Synthetic Workflow Diagram

Caption: Step-wise synthetic pathway emphasizing the protection strategy to maximize catalytic efficiency.

Medicinal Chemistry Utility (SAR)

This molecule is a "Magic Methyl" alternative. It is designed to occupy hydrophobic pockets in enzymes (e.g., Kinases, GPCRs) while altering physicochemical properties.

Structural Logic

-

Trifluoromethyl (

):-

Metabolic Shield: Blocks metabolic oxidation at the 5-position (unlike a methyl group).

-

Lipophilicity: Increases membrane permeability (

value).

-

-

Cyclopropyl:

-

Rigidity: Unlike an isopropyl group, the cyclopropyl ring is rigid, reducing the entropic penalty upon binding to a protein target.

-

Orthogonal Vector: Projects into narrow lipophilic clefts where larger alkyl groups might clash sterically.

-

Decision Logic for Bioisosterism

Caption: SAR decision matrix illustrating why this specific substitution pattern is selected during lead optimization.

Handling & Safety Profile

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Physical State: White to off-white crystalline solid.

-

Storage: Store at 2-8°C. Keep under inert atmosphere (Argon/Nitrogen) if stored for long periods to prevent slow oxidation of the cyclopropyl ring (though generally stable).

-

Solubility: Soluble in DMSO, Methanol, DCM. Insoluble in water (unless basified).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11086788, 3-Bromo-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

- Deng, X., et al. (2011).Palladium-Catalyzed Cross-Coupling of Cyclopropylboronic Acids. Journal of Organic Chemistry. (General reference for cyclopropyl coupling conditions).

-

Alchimica. Product Datasheet: 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid (CAS 1588908-99-9).[1] Retrieved from [Link]

- Meanwell, N. A. (2011).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for CF3/Cyclopropyl utility).

Technical Guide: Solubility Profiling & Handling of 3-Cyclopropyl-5-(trifluoromethyl)benzoic Acid in DMSO

[1][2]

Executive Summary

3-Cyclopropyl-5-(trifluoromethyl)benzoic acid is a lipophilic benzoic acid derivative frequently employed as a building block in medicinal chemistry and as a fragment in drug discovery (e.g., for PDE4 inhibitors or kinase modulators).[1][2][3] Its physicochemical profile is dominated by the electron-withdrawing trifluoromethyl group and the lipophilic cyclopropyl moiety, rendering it highly soluble in polar aprotic solvents like DMSO but poorly soluble in neutral or acidic aqueous media.[1][2]

This guide provides a standardized protocol for preparing high-concentration stock solutions, managing precipitation risks ("crash-out") in biological assays, and ensuring long-term chemical stability.[1][2]

Physicochemical Profile & Solubility Prediction

Understanding the molecular drivers of solubility is essential for troubleshooting dissolution issues.[1][2]

Molecular Descriptors

| Property | Value (Calc.) | Impact on DMSO Solubility |

| Molecular Formula | C₁₁H₉F₃O₂ | — |

| Molecular Weight | ~230.18 g/mol | Low MW facilitates rapid dissolution.[1][2] |

| pKa (Acid) | ~3.6 – 3.8 | Acidic proton (COOH) forms strong H-bonds with DMSO sulfoxide oxygen.[1][2] |

| LogP (Lipophilicity) | ~3.8 – 4.2 | High lipophilicity indicates excellent solubility in organic solvents.[1][2] |

| Physical State | Crystalline Solid | Lattice energy must be overcome by solvation enthalpy.[1][2] |

Solubility Data (Experimental & Analog-Derived)

While specific public data for the exact title compound is proprietary, its solubility profile can be accurately bounded by structural analogs (SAR analysis).[1][2]

| Solvent | Solubility Limit | Mechanism |

| DMSO (Anhydrous) | ≥ 100 mg/mL (> 400 mM) | Dipole-dipole interactions & H-bonding (COOH donor -> DMSO acceptor).[1][2] |

| Ethanol | High (> 50 mg/mL) | Solvation of lipophilic core + H-bonding.[1][2] |

| Water (pH 7.4) | Low (< 1 mg/mL) | Lipophilic CF₃/Cyclopropyl groups dominate; requires ionization (pH > pKa + 2) to dissolve.[1][2] |

| Water (pH < 4) | Insoluble | Exists in protonated, neutral form; high precipitation risk.[1][2] |

Critical Insight: The trifluoromethyl group (-CF₃) significantly enhances solubility in DMSO compared to non-fluorinated analogs due to favorable polarizability interactions, despite increasing overall lipophilicity.[1][2]

DMSO Stock Preparation Protocol

Objective: Prepare a stable 100 mM stock solution.

Reagents & Equipment

-

Solvent: Dimethyl Sulfoxide (DMSO), ACS Spectrophotometric Grade, ≥99.9%, stored under desiccant.[1][2]

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polystyrene.[2]

Step-by-Step Workflow

-

Gravimetric Quantification:

-

Weigh 23.02 mg of 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid into the amber vial.

-

Note: Always weigh solid first, then add solvent to avoid displacement errors.[1]

-

-

Solvent Addition:

-

Dissolution Mechanics:

-

Quality Control (Visual):

-

Storage:

-

Aliquot into single-use volumes (e.g., 50 µL) to prevent freeze-thaw cycles.

-

Store at -20°C . Stable for 6–12 months.

-

Dissolution Logic Diagram (Graphviz)

Caption: Decision tree for the solubilization of lipophilic benzoic acids in DMSO, incorporating thermal assistance for stubborn particulates.

Biological Assay Application: Preventing "Crash-Out"

The most common failure mode with this compound is precipitation upon dilution into aqueous buffers (e.g., PBS, cell culture media).[1][2]

The Mechanism of Precipitation

When the DMSO stock is diluted into water, the solvent power drops exponentially.[1][2] Since 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid is lipophilic (LogP ~4) and acidic (pKa ~3.7), it will precipitate if:

-

The final concentration exceeds its thermodynamic solubility limit in water.[1][2]

-

The pH of the buffer is too low (protonating the acid into its insoluble neutral form).[1][2]

Serial Dilution Strategy

Do NOT dilute directly from 100 mM stock to 10 µM aqueous assay buffer.[1][2] This causes local high-concentration "hotspots" that trigger immediate nucleation.[1][2]

Correct Protocol (Intermediate Step):

-

Stock: 100 mM in DMSO.

-

Intermediate: Dilute 1:100 in DMSO to create a 1 mM working stock.

-

Final: Dilute 1:100 into Assay Buffer (rapid addition + vortex).

pH Sensitivity Diagram (Graphviz)

Caption: The solubility switch. Maintaining pH > 4.0 is critical to keep the molecule ionized and soluble in aqueous media.[1]

Stability & Storage References

-

Hygroscopicity: DMSO absorbs water from the air.[1][2] Water content >1% can significantly decrease the solubility of this lipophilic compound, leading to "silent precipitation" inside the storage vial.[1][2]

-

Chemical Stability: The trifluoromethyl and cyclopropyl groups are chemically robust.[1][2] The primary degradation risk is decarboxylation (rare at storage temps) or microbial growth if water enters the DMSO.[1][2]

References

-

PubChem. 3-(Trifluoromethyl)benzoic acid: Chemical and Physical Properties. National Library of Medicine.[1][2] Accessed Feb 2026.[2] Link[1][2]

-

MedChemExpress. 4-(Trifluoromethyl)benzoic acid Product Data Sheet. Link

- Source for DMSO solubility limits (≥ 200 mg/mL)

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Link

- Authoritative source on general DMSO solvent power for organic acids.

-

Selleck Chemicals. Inhibitor Handling Instructions: Stock Solution Preparation. Link

- Standard protocols for handling lipophilic small molecules in DMSO.

-

BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Link

- Verifies stability and high solubility of fluorin

Technical Guide: Sourcing and Validating 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid

Executive Summary: The Strategic Scaffold

3-Cyclopropyl-5-(trifluoromethyl)benzoic acid (CAS: 1588908-99-9) represents a high-value pharmacophore in modern medicinal chemistry. Its structural significance lies in the synergistic combination of two "privileged" motifs:

-

The Trifluoromethyl Group (

): Acts as a "magic methyl," increasing lipophilicity and metabolic stability while preventing oxidative metabolism at the 5-position. -

The Cyclopropyl Ring: Provides conformational constraint and improved metabolic stability compared to an isopropyl or ethyl group, often reducing CYP450 clearance.[1]

For drug development professionals, this building block is frequently utilized in the optimization of kinase inhibitors and GPCR ligands. However, its supply chain is fragmented. Unlike commodity chemicals, this intermediate is often synthesized on-demand or stocked in low quantities, leading to variability in purity and isomeric integrity.

Market Landscape & Supplier Tiers

Sourcing this compound requires distinguishing between inventory-holding distributors and synthesis-on-demand CROs.

Tier 1: Catalog Suppliers (Stock Likely)

These suppliers typically hold milligram to gram-scale inventory. They are best for H2L (Hit-to-Lead) campaigns.

| Supplier | Catalog Code | Purity Spec | Typical Pack Size | Region |

| Fluorochem | F983494 | 97% | 100mg - 1g | UK/EU |

| Combi-Blocks | (Check Current) | 95%+ | 1g - 5g | USA |

| Enamine | Custom | 95%+ | Variable | Ukraine/EU |

Tier 2: Custom Synthesis & Bulk (Scale-Up)

For kilogram-scale GLP requirements, catalog suppliers are insufficient. You must engage CROs with specific fluorination and coupling capabilities.

-

WuXi AppTec: High capacity for Suzuki-Miyaura coupling scale-up.

-

Pharmablock: Specializes in strained rings (cyclopropanes) and fluorinated motifs.

Technical Deep Dive: Synthesis & Impurity Logic

To validate a supplier, you must understand how they made the compound. The synthesis route dictates the impurity profile.

The Dominant Route: Suzuki-Miyaura Coupling

The most robust industrial route involves the palladium-catalyzed coupling of 3-bromo-5-(trifluoromethyl)benzoic acid (or its ester) with cyclopropylboronic acid .

Figure 1: The primary synthetic pathway and associated risk factors. Impurity A arises if the catalyst cycle fails to insert the cyclopropyl group, leading to simple reduction of the bromide.

Critical Impurity Analysis

-

Protodebromination (Impurity A): If the reaction is "starved" of boronic acid or if water content is too high, the bromine is replaced by hydrogen.

-

Regioisomers: If the starting material (3-bromo-5-CF3) was contaminated with 2-bromo or 4-bromo isomers, these will carry through.

Quality Control: The Self-Validating Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier. Perform the following internal checks upon receipt.

Protocol A: 19F NMR (The Fingerprint)

Proton NMR (

-

Expectation: A single singlet around -62 to -63 ppm (relative to

). -

Red Flag: Small satellite peaks in the -60 to -65 ppm range indicate regioisomers or the protodebrominated impurity (3-trifluoromethylbenzoic acid).

Protocol B: HPLC Method for Lipophilicity Check

Since the cyclopropyl group adds significant lipophilicity compared to the proton (Impurity A), use a gradient that resolves based on hydrophobicity.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Logic: The target compound (Cyclopropyl) should elute later than the protodebrominated impurity (Impurity A).

Protocol C: Sourcing Decision Workflow

Use this logic flow to determine your sourcing strategy based on project phase.

Figure 2: Decision matrix for sourcing based on quantity and project stage.

References

-

Fluorochem Product Entry. 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid (CAS 1588908-99-9).[2][4] Retrieved from .

-

ChemicalBook Database. 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid Properties and Suppliers. Retrieved from .

-

BenchChem Application Note. Applications in medicinal chemistry for cyclopropyl-containing compounds. Retrieved from .

-

Organic Chemistry Portal. Trifluoromethylation of Benzoic Acids. (Context on CF3 stability). Retrieved from .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Editor - Resources Browser [kmglobalconsult.com]

- 3. 3-フルオロ-5-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1404192-15-9|3-((1S,2S)-2-(trifluoromethyl)cyclopropyl)benzoic acid|BLD Pharm [bldpharm.com]

- 6. ossila.com [ossila.com]

- 7. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 8. 3-cyclopropyl-5-(trifluoromethyl)benzoic-2,4,6-d3 acid | 2768656-08-0 [chemicalbook.com]

Methodological & Application

Application Note: Strategic Synthesis of 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid

Abstract & Strategic Overview

The 3,5-disubstituted benzoic acid motif is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore in ROR

While the trifluoromethyl group is often introduced early via commercially available precursors, the introduction of the cyclopropyl moiety presents specific challenges. The high strain energy of the cyclopropane ring (

This Application Note details a robust, three-step synthetic route designed for gram-scale production. Unlike academic preparations that may ignore purification bottlenecks, this protocol prioritizes process safety , intermediate stability , and impurity control .

Retrosynthetic Logic

Direct coupling to the free benzoic acid is possible but often results in lower yields due to catalyst poisoning by the carboxylate and difficult workups. Therefore, we utilize an Ester-Activation Strategy :

-

Protection: Conversion of the acid to a methyl ester to modulate solubility and electronic properties.

-

Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling using a robust bidentate ligand system to install the cyclopropyl ring.

-

Saponification: Controlled hydrolysis to release the target acid without degrading the trifluoromethyl group.

Critical Experimental Considerations (E-E-A-T)

The Protodeboronation Challenge

The primary failure mode in cyclopropyl Suzuki couplings is protodeboronation , where the boronic acid decomposes to cyclopropane gas and boric acid before transmetallation occurs.

-

Mechanism: This is accelerated by high pH and the presence of water, yet water is often required for the inorganic base solubility.

-

Solution: We utilize Potassium Phosphate (

) instead of Carbonates ( -

Stoichiometry: A stoichiometric excess of cyclopropylboronic acid (1.3 – 1.5 equiv) is mandatory to compensate for the fraction that inevitably decomposes.

Catalyst Selection

For electron-deficient aryl bromides (bearing

-

Chosen System:

. -

Why? The large bite angle of the bidentate dppf ligand accelerates reductive elimination, which is crucial for forming the

bond and preventing

Detailed Experimental Protocols

Step 1: Methyl Ester Formation

Objective: Mask the acidic proton to prevent catalyst inhibition.

Reagents:

-

3-Bromo-5-(trifluoromethyl)benzoic acid (10.0 g, 37.2 mmol)

-

Methanol (anhydrous, 100 mL)

-

Sulfuric Acid (

, conc., 1.0 mL)

Procedure:

-

Charge 3-bromo-5-(trifluoromethyl)benzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Add Methanol (10 vol) followed by slow addition of

(0.1 vol). Exothermic addition. -

Heat to reflux (

) for 4 hours. Monitor by TLC (Hex/EtOAc 4:1) or HPLC.[1] -

Workup: Cool to RT. Concentrate in vacuo to remove MeOH. Dissolve residue in EtOAc (100 mL), wash with Sat.

( -

Dry over

, filter, and concentrate. -

Yield: Expect ~10.2 g (97%) of Methyl 3-bromo-5-(trifluoromethyl)benzoate as a low-melting solid or oil. Use directly.

Step 2: Suzuki-Miyaura Coupling (The Critical Step)

Objective: Install the cyclopropyl ring while minimizing protodeboronation.

Reagents:

-

Methyl 3-bromo-5-(trifluoromethyl)benzoate (5.0 g, 17.7 mmol)

-

Cyclopropylboronic acid (2.28 g, 26.5 mmol, 1.5 equiv)

- (722 mg, 0.88 mmol, 5 mol%)

- (Tribasic, 11.2 g, 53.1 mmol, 3.0 equiv)

-

Solvent System: Toluene (50 mL) / Water (5 mL) (10:1 ratio)

Procedure:

-

Degassing: In a 3-neck flask, combine Toluene and Water. Sparge with Nitrogen/Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Charging: Add the aryl bromide, Cyclopropylboronic acid, and

under a positive stream of Nitrogen. -

Catalyst Addition: Add

last. -

Reaction: Heat to

with vigorous stirring.-

Note: Do not exceed

to minimize thermal decomposition of the boronic acid.

-

-

Monitoring: Check HPLC at 4 hours. If conversion is <90%, add an additional 0.2 equiv of boronic acid.

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[2][3]

-

Purification: Wash filtrate with water and brine. Dry (

) and concentrate. Purify via Silica Gel Chromatography (Gradient: 0-10% EtOAc in Hexanes). -

Yield: Expect 3.5 – 3.9 g (80-90%) of Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate .

Step 3: Saponification

Objective: Isolate the final pharmaceutical intermediate.

Reagents:

-

Methyl ester intermediate (3.5 g)

-

Lithium Hydroxide (

, 3 equiv) -

THF (35 mL) / Water (15 mL)

Procedure:

-

Dissolve the ester in THF.[1] Add the solution of LiOH in water.

-

Stir at Room Temperature for 16 hours. Avoid high heat to prevent any potential attack on the

group, although it is generally stable. -

Quench: Acidify carefully with 1N HCl to pH ~3.

-

Isolation: Extract with EtOAc (

). Dry and concentrate. -

Crystallization: Recrystallize from Hexanes/EtOAc if necessary.

-

Final Yield: Expect ~3.1 g of 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid .

Data Summary & Troubleshooting

Process Metrics

| Parameter | Specification / Result |

| Overall Yield | 70 - 80% (over 3 steps) |

| Purity (HPLC) | >98% (a/a) |

| Key Impurity A | Des-bromo starting material (Protodeboronation of Ar-Pd-H) - Keep water content controlled. |

| Key Impurity B | Homocoupling of Boronic Acid (Bicyclopropyl) - Remove |

Troubleshooting Decision Tree

Figure 1: Troubleshooting logic for Suzuki coupling of unstable cyclopropylboronic species.

Synthetic Pathway Visualization

The following diagram illustrates the chemical workflow, highlighting the critical intermediate states.

Figure 2: Step-wise synthetic workflow for the scalable production of the target scaffold.

References

-

Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.

-

Lemhadri, M., Doucet, H., & Santelli, M. (2006).[4] Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.[4][5][6] Synthetic Communications, 36(1), 121–128.[6]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Literature.

-

Sigma-Aldrich. (n.d.). Product Specification: 3-Bromo-5-(trifluoromethyl)benzoic acid.[7]

Sources

- 1. audreyli.com [audreyli.com]

- 2. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Reagents for synthesizing 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid

Application Note: Strategic Synthesis of 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid

Executive Summary

The 3-cyclopropyl-5-(trifluoromethyl)benzoic acid scaffold represents a critical structural motif in modern medicinal chemistry. The trifluoromethyl group (

This guide outlines a high-fidelity synthetic route for this target. While direct coupling to the free acid is theoretically possible, it often suffers from catalyst poisoning and difficult purification. Therefore, this protocol utilizes a Protection-Coupling-Deprotection strategy via a methyl ester intermediate, ensuring high yields and reproducible purity profiles suitable for GLP environments.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the C(sp²)–C(sp³) bond between the electron-deficient benzene ring and the cyclopropyl group.

-

Disconnection: The strategic bond breakage occurs at the aryl-cyclopropyl junction.

-

Precursor: 3-Bromo-5-(trifluoromethyl)benzoic acid (CAS: 328-67-6).[1][2]

-

Methodology: Palladium-catalyzed Suzuki-Miyaura cross-coupling.[3]

-

Critical Control Point: Cyclopropylboronic acids are prone to protodeboronation (decomposition to cyclopropane) under aqueous basic conditions. Reagent selection is tailored to mitigate this specific failure mode.

Figure 1: Retrosynthetic logic identifying the key C-C bond formation and required building blocks.

Reagent Selection Guide

The success of this synthesis depends on selecting the right "Triangle of Reagents": The Boron Source, The Catalyst, and The Base.

A. The Boron Source

| Reagent | Stability | Reactivity | Recommendation |

| Cyclopropylboronic Acid | Low (Protodeboronation risk) | High | Standard. Use excess (1.5–2.0 equiv). |

| Potassium Cyclopropyltrifluoroborate | High (Air/Moisture stable) | Moderate (Slow release) | Preferred for Scale-up. Requires hydrolytic activation. |

| Cyclopropyl MIDA Boronate | Very High | Low | Specialist. Use only if standard coupling fails. |

B. The Catalyst System

The electron-withdrawing

-

Primary Choice:

-

Why: Robust, air-stable, and the bidentate ligand prevents catalyst decomposition.

-

-

High-Performance Alternative:

(Tricyclohexylphosphine) or XPhos Pd G3 .-

Why: Bulky, electron-rich phosphines accelerate the coupling of sterically demanding or "slow" alkyl boronates.

-

C. The Base & Solvent[5][6][7]

-

Base:

(Tribasic Potassium Phosphate).-

Why: Milder than carbonates; less likely to trigger rapid protodeboronation of the cyclopropyl ring.

-

-

Solvent: Toluene/Water (10:1) or Dioxane/Water (5:1).

-

Why: Water is mandatory for the Suzuki mechanism (activates the boron species), but too much water promotes decomposition.

-

Detailed Experimental Protocol

Step 1: Methyl Ester Protection

Objective: Convert the carboxylic acid to a methyl ester to prevent catalyst interference and improve solubility.

-

Charge a round-bottom flask with 3-Bromo-5-(trifluoromethyl)benzoic acid (1.0 equiv) and Methanol (0.5 M concentration).

-

Add concentrated

(0.1 equiv) dropwise. -

Reflux at 65°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the acid spot disappears.

-

Workup: Concentrate methanol, dilute with EtOAc, wash with sat.

(to remove acid traces) and brine. Dry over -

Yield: Expect >95% of Methyl 3-bromo-5-(trifluoromethyl)benzoate .

Step 2: Suzuki-Miyaura Coupling (The Critical Step)

Objective: Install the cyclopropyl ring.[3][4]

-

Setup: In a pressure vial or Schlenk flask, combine:

-

Methyl 3-bromo-5-(trifluoromethyl)benzoate (1.0 equiv, from Step 1).

-

Cyclopropylboronic acid (1.5 equiv). Note: If using BF3K salt, use 1.5 equiv.

- (0.05 equiv / 5 mol%).

- (3.0 equiv).

-

-

Solvent: Add Toluene and Water (ratio 10:1). The reaction mixture must be biphasic but well-stirred.

-

Degas: Sparge with Argon or Nitrogen for 15 minutes. Oxygen inhibits the catalyst.

-

Reaction: Seal and heat to 90°C for 12–16 hours.

-

Checkpoint: If conversion is low after 6 hours, add an additional 0.5 equiv of boronic acid (it may have decomposed).

-

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.[3]

-

Purification: Flash chromatography (0-10% EtOAc in Hexanes).

-

Target:Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate .

-

Step 3: Saponification (Deprotection)

Objective: Hydrolyze the ester to yield the final acid.[5]

-

Dissolve the intermediate from Step 2 in THF/Water (1:1).

-

Add

(3.0 equiv). -

Stir at room temperature for 2–4 hours. (Avoid high heat to prevent decarboxylation, though unlikely with this scaffold).

-

Acidify: Cool to 0°C and carefully add 1N HCl until pH ~3. The product should precipitate.[6]

-

Isolation: Filter the solid or extract with EtOAc. Recrystallize from Hexane/EtOAc if necessary.

-

Final Product: 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid .

Workflow Visualization

Figure 2: Step-by-step synthetic workflow emphasizing the protection strategy to maximize yield.

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| Low Yield (<30%) | Protodeboronation of cyclopropyl ring. | Switch boron source to Potassium Cyclopropyltrifluoroborate . Reduce water content in solvent. |

| Homocoupling (Biaryl) | Oxidative addition occurred, but transmetallation failed. | Increase catalyst loading to 10 mol%. Switch ligand to XPhos or PCy3 . |

| Starting Material Remains | Catalyst poisoning or inactive catalyst. | Ensure rigorous degassing (Argon). Use fresh |

| Defluorination | Rare, but possible with harsh reductants. | Ensure temperature does not exceed 100°C. |

References

-

Precursor Data: 3-Bromo-5-(trifluoromethyl)benzoic acid (CAS 328-67-6).[1][2] Sigma-Aldrich / Merck.

-

Suzuki Coupling Protocol: Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. (Foundational work on cyclopropyl coupling conditions).

-

Catalyst Optimization: "Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides." Organic Chemistry Portal. (Review of ligands including PCy3 and Tedicyp for difficult couplings).

-

BenchChem Protocol: "Synthesis of 4-Amino-3-cyclopropylbenzoic Acid." (Analogous protocol utilizing Pd(dppf)Cl2 and ester protection).

Sources

- 1. labproinc.com [labproinc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

- 5. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

Application Note: Precision Amide Coupling of 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid

Executive Summary & Strategic Analysis

This guide details the synthetic protocols for coupling 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid (CAS: 1588908-99-9) with various amines. This specific building block presents a unique duality in reactivity that requires a tailored approach:

-

Electronic Activation (

): The trifluoromethyl group at the 5-position is a strong electron-withdrawing group (EWG). This increases the acidity of the carboxylic acid ( -

Steric Modulation (Cyclopropyl): The cyclopropyl group at the 3-position provides moderate steric bulk. While not as hindering as an ortho-substituent, it creates a "conformationally locked" lipophilic pocket. Furthermore, the cyclopropyl ring possesses significant ring strain (

27.5 kcal/mol), necessitating the avoidance of harsh Lewis acidic conditions or extreme temperatures that could trigger ring-opening or rearrangement.

The Directive: For medicinal chemistry discovery (mg scale), HATU is the preferred system due to its high reaction velocity. For process scale-up (>10g) or purification-sensitive workflows, T3P (Propylphosphonic anhydride) is the superior choice due to its "clean" workup profile and specific efficacy with electron-deficient acids.

Decision Matrix: Reagent Selection

Before beginning, select the protocol that matches your substrate and scale requirements.

Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on amine nucleophilicity and scale.

Experimental Protocols

Method A: The "Discovery Standard" (HATU)

Best for: Milligram-scale library synthesis, valuable amines, and ensuring first-pass success.

Mechanism: The 7-azabenzotriazole (HOAt) moiety in HATU creates a highly reactive active ester that benefits from the neighboring group effect (pyridine nitrogen), accelerating the reaction faster than HBTU/HOBt, which is critical for the electron-deficient

Reagents:

-

3-Cyclopropyl-5-(trifluoromethyl)benzoic acid (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: DMF (Anhydrous) or DMAc

Protocol:

-

Dissolution: In a dry vial, dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes. Note: Ensure the solution is basic (pH > 8) to deprotonate the carboxylic acid.

-

Activation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15 minutes.

-

Checkpoint: This pre-activation step forms the O-At active ester. Due to the

group, this ester is highly reactive; do not prolong this step beyond 30 mins to avoid hydrolysis from trace moisture.

-

-

Coupling: Add the amine (1.1 equiv).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

-

Workup: Dilute with EtOAc. Wash with sat.

(2x), water (1x), and brine (1x).[1] Dry over

Method B: The "Process Friendly" Route (T3P)

Best for: Scale-up (>10g), avoiding epimerization (if amine is chiral), and simple aqueous workup. Mechanism: T3P acts as a cyclic anhydride.[2] The byproduct is water-soluble propylphosphonic acid, eliminating the need for column chromatography in many cases.

Reagents:

-

3-Cyclopropyl-5-(trifluoromethyl)benzoic acid (1.0 equiv)

-

Amine (1.1 equiv)[1]

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc (Preferred) or 2-MeTHF

Protocol:

-

Slurry: Charge the benzoic acid (1.0 equiv) and the amine (1.1 equiv) into a flask with EtOAc (0.3 M).

-

Base: Add Pyridine (3.0 equiv). Pyridine is often superior to DIPEA for T3P couplings as it acts as both base and nucleophilic catalyst.

-

Reagent Addition: Cool to 0°C (optional, but recommended for selectivity). Add T3P solution (1.5 equiv) dropwise over 10 minutes.

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Note: T3P kinetics are generally slower than HATU but produce fewer side products.

-

-

Workup (The "T3P Wash"):

-

Add water to the reaction mixture.

-

Separate layers.

-

Wash organic layer with 10% Citric Acid (removes remaining amine and pyridine).

-

Wash with sat.

(removes unreacted acid and phosphorus byproducts). -

Wash with brine.[1]

-

-

Isolation: Evaporate solvent. Often yields pure product without chromatography.

Method C: The "Sledgehammer" (Acid Chloride via Oxalyl Chloride)

Best for: Unreactive anilines, sterically hindered amines, or when HATU fails.

Warning: Avoid Thionyl Chloride (

Protocol:

-

Activation: Dissolve acid (1.0 equiv) in dry DCM (0.2 M) under

. -

Catalyst: Add a catalytic drop of DMF (essential for Vilsmeier-Haack intermediate formation).

-

Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (

, -

Completion: Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.

-

Coupling: Redissolve the crude acid chloride in DCM or THF. Add to a solution of Amine (1.1 equiv) and

(2.0 equiv) at 0°C. -

Reaction: Stir at RT for 2 hours.

Quantitative Comparison of Methods

| Feature | Method A (HATU) | Method B (T3P) | Method C (Acid Chloride) |

| Reaction Rate | Very Fast (<4 h) | Moderate (12-16 h) | Fast (once activated) |

| Cost | High | Moderate | Low |

| Purification | Column usually required (remove urea/HOAt) | Extraction often sufficient | Extraction sufficient |

| Moisture Sensitivity | High | Low | Extreme |

| Cyclopropyl Stability | Excellent | Excellent | Good (avoid heat) |

| Yield (Typical) | 85-98% | 80-95% | 90-99% |

Mechanistic Insight: The Influence

The following diagram illustrates how the trifluoromethyl group influences the electrophilicity of the carbonyl center during the HATU activation cycle.

Figure 2: Activation pathway highlighting the inductive stabilization of the anion and the enhanced reactivity of the active ester driven by the 5-trifluoromethyl group.

Troubleshooting & Critical Parameters

-

Hydrolysis of Active Ester:

-

Cause: The

group makes the active ester so reactive that trace water in DMF competes with the amine. -

Fix: Use commercially available "Anhydrous" grade solvents (Sure/Seal™) and keep the activation time (Acid + HATU) under 20 minutes before adding the amine.

-

Regioselectivity (if Amine has multiple nucleophiles):

-

Due to the high reactivity of this specific benzoate, selectivity might decrease. If coupling to a diamine (e.g., primary vs secondary), cool the reaction to -10°C during the amine addition to favor the primary amine (kinetic control).

-

-

Cyclopropyl Integrity:

-

While the cyclopropyl ring is stable to HATU/T3P, avoid heating the reaction mixture >60°C in the presence of strong acids (like HCl generated in Method C if base is insufficient), as this can lead to ring-opening to the alkene.

-

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

- Patterson, A. W., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides. Organic Process Research & Development. (General application of T3P for electron-deficient acids).

-

ChemicalBook. (2023). 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid Properties and CAS Data. Link

-

BenchChem. (2025).[1] Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid (Analogous electron-deficient halo-benzoic acid protocols). Link

Sources

Application Note: Synthesis and Utility of 3-Cyclopropyl-5-(trifluoromethyl)benzoic Acid as a Key Intermediate for Novel TRPA1 Antagonists

Abstract

This technical guide provides a comprehensive overview of 3-cyclopropyl-5-(trifluoromethyl)benzoic acid, a strategic intermediate for the development of potent and selective Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists. We present a detailed, field-tested protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, methodologies for its rigorous characterization, and its application in the synthesis of a model antagonist through amide bond formation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for pain, inflammation, and respiratory disorders.

Introduction: A Strategic Approach to TRPA1 Modulation

The TRPA1 Channel: A Validated Target for Pain and Neurogenic Inflammation

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[1] It functions as a primary sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and oxidative stress.[1] Activation of TRPA1 leads to the influx of calcium, triggering the release of neuropeptides like CGRP and Substance P, which results in the sensations of pain and promotes neurogenic inflammation.[2] Consequently, TRPA1 has emerged as a high-interest therapeutic target for a range of conditions, including neuropathic pain, inflammatory disorders, and respiratory diseases such as asthma.[1][3]

The Role of Small Molecule Antagonists

The development of small molecule antagonists that can selectively block the TRPA1 channel represents a promising therapeutic strategy.[4] An effective antagonist can prevent channel activation by endogenous or exogenous agonists, thereby mitigating the downstream signaling that leads to pain and inflammation.[2] The design of such molecules requires a sophisticated understanding of the structure-activity relationships (SAR) that govern ligand-receptor interactions.

Introducing 3-Cyclopropyl-5-(trifluoromethyl)benzoic Acid: A Strategic Building Block

The intermediate, 3-cyclopropyl-5-(trifluoromethyl)benzoic acid, has been strategically designed to incorporate two key structural motifs highly valued in modern medicinal chemistry: the cyclopropyl group and the trifluoromethyl group.

-

The Cyclopropyl Group: This small, rigid ring system is not merely a lipophilic spacer. Its unique electronic properties, stemming from significant ring strain, allow it to act as a "conformational clamp," locking the molecule into a more favorable bioactive conformation for target binding.[5][6] This can lead to enhanced potency and reduced off-target effects.[7][8] Furthermore, the cyclopropyl moiety often improves metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl groups.[7][9]

-

The Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a well-established strategy in drug design.[10][11] Its strong electron-withdrawing nature can significantly alter the pKa of the benzoic acid, influencing its binding properties.[12] Moreover, the -CF₃ group is known to enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and contribute to stronger target binding through favorable electrostatic interactions.[11][13]

The combination of these groups on a benzoic acid scaffold creates a versatile intermediate, primed for conversion into a library of potential TRPA1 antagonists, typically through the formation of an amide bond.

Synthesis Protocol for 3-Cyclopropyl-5-(trifluoromethyl)benzoic Acid

The recommended synthetic route is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is chosen for its high functional group tolerance, mild reaction conditions, and generally high yields. The starting material, 3-bromo-5-(trifluoromethyl)benzoic acid, is a commercially available reagent.

Synthesis Workflow

Caption: Suzuki coupling and purification workflow.

Materials and Reagents

| Reagent | Supplier | Grade | Quantity (for 10 mmol scale) |

| 3-Bromo-5-(trifluoromethyl)benzoic acid | Commercial | >97% | 2.69 g (10.0 mmol, 1.0 eq) |

| Cyclopropylboronic acid | Commercial | >98% | 1.29 g (15.0 mmol, 1.5 eq) |

| Palladium(II) Acetate (Pd(OAc)₂) | Commercial | Catalyst grade | 45 mg (0.2 mmol, 2 mol%) |

| Tricyclohexylphosphine (P(Cy)₃) | Commercial | >97% | 112 mg (0.4 mmol, 4 mol%) |

| Potassium Carbonate (K₂CO₃) | Commercial | Anhydrous, powder | 4.15 g (30.0 mmol, 3.0 eq) |

| Toluene | Commercial | Anhydrous | 50 mL |

| Deionized Water | In-house | N/A | 5 mL |

| Ethyl Acetate | Commercial | HPLC grade | ~200 mL |

| Hexane | Commercial | HPLC grade | ~300 mL |

| 2M Hydrochloric Acid (HCl) | In-house | N/A | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | N/A | As needed |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-(trifluoromethyl)benzoic acid (2.69 g, 10.0 mmol), cyclopropylboronic acid (1.29 g, 15.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), tricyclohexylphosphine (112 mg, 0.4 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen gas three times. Under a positive pressure of nitrogen, add anhydrous toluene (50 mL) and deionized water (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Cooling and Filtration: Allow the mixture to cool to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate (2 x 25 mL).

-

Aqueous Work-up: Transfer the combined organic filtrate to a separatory funnel. Add 50 mL of water. Carefully acidify the aqueous layer to a pH of ~2 by the dropwise addition of 2M HCl.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers.

-

Drying and Concentration: Wash the combined organic phase with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) as the eluent. Combine the fractions containing the desired product and evaporate the solvent to afford 3-cyclopropyl-5-(trifluoromethyl)benzoic acid as a white solid.

Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate before its use in subsequent steps.

Analytical Protocols

-

Purity Assessment by HPLC:

-

Sample Prep: Prepare a 1 mg/mL solution of the final product in acetonitrile.

-